(R)-(+)-Celiprolol Hydrochloride

Description

BenchChem offers high-quality (R)-(+)-Celiprolol Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-Celiprolol Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

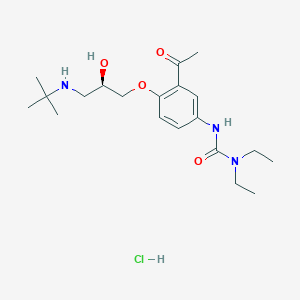

3-[3-acetyl-4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925196 | |

| Record name | N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125638-91-7 | |

| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125638917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Unique Profile of (R)-(+)-Celiprolol

An In-Depth Technical Guide to the Synthesis of (R)-(+)-Celiprolol Hydrochloride

Celiprolol is a third-generation β-adrenoceptor antagonist distinguished by its unique pharmacological profile.[1][2] It exhibits cardioselectivity as a β1-receptor antagonist while also possessing partial β2-receptor agonist activity, which contributes to its vasodilatory effects.[2][3] Clinically, it is utilized in the management of hypertension and angina pectoris.[4][5] More recently, Celiprolol has garnered significant attention for its potential therapeutic benefit in patients with vascular Ehlers-Danlos syndrome (vEDS), a rare genetic disorder characterized by fragile connective tissues.[1][5] The therapeutic activity of Celiprolol resides primarily in the (R)-(+)-enantiomer. Therefore, the efficient and stereocontrolled synthesis of this specific isomer is of paramount importance for pharmaceutical development and production.

This guide provides a detailed examination of the synthetic pathways leading to (R)-(+)-Celiprolol Hydrochloride, focusing on the core chemical transformations, stereochemical control, and process optimization. We will explore both classical resolution techniques and modern asymmetric synthesis strategies, offering insights into the rationale behind key experimental choices.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis. The structure of Celiprolol can be conceptually disconnected at key bonds to reveal simpler, more readily available starting materials. The primary disconnections are at the ether linkage and the secondary amine, identifying two key fragments: the aromatic core and the chiral aminopropanol side-chain.

Caption: Retrosynthetic analysis of (R)-(+)-Celiprolol.

This analysis highlights two fundamental strategies:

-

Racemic Synthesis followed by Chiral Resolution: Synthesize the racemic Celiprolol base and then separate the (R) and (S) enantiomers.

-

Asymmetric Synthesis: Incorporate the chiral center from a stereochemically pure starting material, such as (R)-glycidol.

Pathway I: Racemic Synthesis and Subsequent Chiral Resolution

This is a classical and robust approach where the synthesis is first focused on constructing the molecular backbone without concern for stereochemistry. The final, and critical, step is the separation of the desired enantiomer from the racemic mixture.

Step 1: Synthesis of the Aromatic Core

Several routes have been developed to synthesize the key intermediate, N-[3-acetyl-4-hydroxyphenyl]-N',N'-diethylurea. One common pathway starts from 4-nitrophenol.[6]

-

Acetylation: 4-nitrophenol is acetylated to form 4-nitrophenyl acetate.

-

Fries Rearrangement: The acetate undergoes a Fries rearrangement to introduce the acetyl group ortho to the hydroxyl group, yielding 3-acetyl-4-hydroxynitrobenzene. This step can be a bottleneck, and improved, more environmentally friendly conditions have been developed to increase its efficiency.[7]

-

Reduction: The nitro group is reduced to an amine, typically using catalytic hydrogenation (H₂ over Pd/C), to give 3-acetyl-4-hydroxyaniline.[6]

-

Urea Formation: The aniline is reacted with N,N-diethylcarbamoyl chloride to form the final urea derivative.[6]

An alternative, improved route starts from the less expensive 4-chloronitrobenzene, which involves hydrolysis, acetylation, reduction, acylation, and the critical Fries rearrangement.[7]

Step 2: Assembly of Racemic Celiprolol

With the aromatic core in hand, the aminopropanol side-chain is installed.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of the urea intermediate is reacted with epichlorohydrin in the presence of a base (e.g., K₂CO₃) to form the corresponding glycidyl ether, N-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-N',N'-diethylurea.[6][8]

-

Epoxide Ring Opening: The epoxide ring is opened by nucleophilic attack with tert-butylamine. This reaction establishes the final carbon skeleton of racemic Celiprolol base.[6][8]

Caption: Key steps in the racemic synthesis of Celiprolol.

Step 3: Chiral Resolution

Chiral resolution is a technique that separates a racemic mixture into its individual enantiomers.[9] For Celiprolol, this is achieved by forming diastereomeric salts with a chiral resolving agent. The differing physical properties (primarily solubility) of these diastereomers allow for their separation by fractional crystallization.

Protocol: Chiral Resolution via Diastereomeric Salt Formation [10]

-

Salt Formation: Racemic Celiprolol base is dissolved in a suitable solvent, such as ethanol or methanol. A solution of a chiral acid, typically (+)-Di-O,O'-p-toluoyl-D-tartaric acid or (+)-O,O'-dibenzoyl-D-tartaric acid, in the same solvent is added.

-

Crystallization: The solution is cooled, often with seeding, to induce the crystallization of one of the diastereomeric salts. The S-Celiprolol-Di-O,O'-p-toluoyl-D-tartrate salt is often the less soluble diastereomer and precipitates out of the solution.[10]

-

Isolation: The crystallized salt is isolated by filtration and washed with a cold solvent.

-

Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., NaOH or KOH) to neutralize the chiral acid and liberate the enantiomerically pure S(-)-Celiprolol free base.[10] The resolving agent can then be recovered. The desired (R)-(+)-Celiprolol remains in the mother liquor from the initial crystallization and can be isolated and purified.

-

Final Salt Formation: The purified (R)-(+)-Celiprolol base is dissolved in a solvent like acetone and treated with hydrochloric acid to precipitate the final product, (R)-(+)-Celiprolol Hydrochloride.[11]

| Parameter | Chiral Resolution | Asymmetric Synthesis |

| Principle | Separation of pre-formed enantiomers | Direct synthesis of one enantiomer |

| Starting Material | Racemic Celiprolol | Chiral building block (e.g., (R)-Glycidol) |

| Theoretical Max Yield | 50% (without racemization of unwanted enantiomer) | 100% |

| Key Challenge | Finding an effective resolving agent and optimizing crystallization | Sourcing a high-purity chiral starting material |

| Industrial Preference | Less common for new processes due to waste | Often preferred for efficiency and atom economy |

Table 1. Comparison of Chiral Resolution and Asymmetric Synthesis Strategies.

Pathway II: Asymmetric (Enantioselective) Synthesis

To circumvent the inherent 50% yield limitation of classical resolution, asymmetric synthesis aims to create the desired stereocenter selectively. This is the preferred industrial approach for its superior atom economy. The most common strategy involves using a chiral starting material that already contains the required stereocenter.

Key Chiral Building Block: (R)-Glycidol

(R)-Glycidol is a versatile and widely used chiral C3 building block in pharmaceutical synthesis.[12] It contains the necessary epoxide and alcohol functionalities with the correct (R)-configuration.

Protocol: Asymmetric Synthesis from (R)-Glycidol Derivative

-

Activation of Glycidol: (R)-Glycidol is often converted to a more reactive derivative, such as (R)-glycidyl tosylate or nosylate, by reaction with the corresponding sulfonyl chloride. This enhances the electrophilicity of the terminal carbon of the epoxide.

-

Ether Formation: The activated (R)-glycidol derivative is reacted with the N-[3-acetyl-4-hydroxyphenyl]-N',N'-diethylurea intermediate under basic conditions. This Williamson ether synthesis proceeds via an SN2 reaction, forming the chiral epoxypropoxy side-chain with retention of stereochemistry.

-

Ring Opening and Final Steps: The resulting chiral epoxide is then reacted with tert-butylamine. The nucleophilic attack occurs at the less sterically hindered terminal carbon of the epoxide, yielding (R)-(+)-Celiprolol base directly.

-

Salt Formation: The final conversion to the hydrochloride salt is performed as previously described.[11]

An alternative route starts from D-mannitol, which is converted through several steps into an acetonide of (R)-glyceraldehyde.[6] This chiral aldehyde is then elaborated to form the desired side-chain, which is subsequently coupled with the aromatic core.

Caption: Asymmetric synthesis pathway using a chiral epoxide.

Purification and Analytical Characterization

Purification

The final product, (R)-(+)-Celiprolol Hydrochloride, is typically purified by recrystallization from a suitable solvent system, such as acetone-water, to achieve high chemical and polymorphic purity.[11] Controlling crystallization conditions is crucial for obtaining the desired crystal form (e.g., Form I), which has implications for the drug's stability and bioavailability.

Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric excess of the final product is critical.

-

Structural Confirmation: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining chemical purity and quantifying any impurities.

-

Enantiomeric Purity: The enantiomeric excess (e.e.) is determined using chiral HPLC. This involves using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. Polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenyl carbamate) (Chiralpak IC), have proven effective for the baseline separation of Celiprolol enantiomers.[13][14]

Conclusion

The synthesis of (R)-(+)-Celiprolol Hydrochloride can be accomplished through multiple strategic pathways. While the racemic synthesis followed by chiral resolution remains a viable method, modern pharmaceutical manufacturing increasingly favors asymmetric synthesis for its efficiency and reduced waste. The use of chiral building blocks like (R)-glycidol provides a direct and stereocontrolled route to the desired enantiomer. A thorough understanding of the reaction mechanisms, optimization of key steps like the Fries rearrangement, and rigorous analytical control are essential for the successful and scalable production of this important therapeutic agent.

References

-

Babu, A. R., & S, N. (2013). HPLC METHOD FOR ANALYSIS OF CELIPROLOL ENANTIOMERS IN BIOLOGICAL FLUIDS AND PHARMACEUTICAL FORMULATION USING IMMOBILIZED POLYSACCHARIDE-BASED CHIRAL STATIONARY PHASE AND FLUORESCENCE DETECTION. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 433-439. [Link]

-

Jia, L., Mao, X., Qian, C., & Chen, X. (2011). An improved synthesis of a β-blocker celiprolol hydrochloride. Journal of Chemical Research, 2011(11), 640-643. [Link]

-

Drug Synthesis Database. (n.d.). Celiprolol hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). An improved process for preparation of pure celiprolol base.

- Google Patents. (n.d.). S(-)-celiprolol, pharmaceutically acceptable salts, preparation and pharmaceutical preparations containing them.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Wikipedia. (n.d.). Celiprolol. Retrieved from [Link]

-

Pepine, C. J. (2015). Celiprolol: A Unique Selective Adrenoceptor Modulator. American Journal of Cardiovascular Drugs, 15(4), 217–223. [Link]

-

Harms, K., & Yildiz, H. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468. [Link]

-

PubChem. (n.d.). Celiprolol. Retrieved from [Link]

-

Pittner, H., et al. (1983). Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties. Journal of Cardiovascular Pharmacology, 5(4), 582-589. [Link]

-

Wikipedia. (n.d.). Glycidol. Retrieved from [Link]

-

Servier, B. L., & Vo, D. (1999). Experimental design for enantioselective separation of celiprolol by capillary electrophoresis using sulfated beta-cyclodextrin. Electrophoresis, 20(17), 3424-3431. [Link]

Sources

- 1. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Celiprolol: A Unique Selective Adrenoceptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetmol.com [targetmol.com]

- 5. Celiprolol - Wikipedia [en.wikipedia.org]

- 6. Celiprolol hydrochloride, ST-1396, Cordiax, Selectol, Celectol-药物合成数据库 [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Celiprolol | 56980-93-9 [chemicalbook.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. EP0155518A2 - S(-)-celiprolol, pharmaceutically acceptable salts, preparation and pharmaceutical compositions - Google Patents [patents.google.com]

- 11. WO2007029155A2 - An improved process for preparation of pure celiprolol base - Google Patents [patents.google.com]

- 12. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 13. chalcogen.ro [chalcogen.ro]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Stereochemistry of Celiprolol Hydrochloride: An Enantiomeric Perspective

Executive Summary

Celiprolol Hydrochloride is a third-generation β-adrenergic blocker distinguished by a unique pharmacological profile that sets it apart from its predecessors.[1][2] Marketed as a racemic mixture, its therapeutic action is a composite of selective β1-receptor antagonism, partial β2-receptor agonism, and weak α2-receptor antagonism.[3][4] This multifaceted activity, which confers vasodilatory and bronchosparing properties, is intrinsically linked to its stereochemistry.[1][5] This guide provides an in-depth technical analysis of the (R)-(+)- and (S)-(-)-enantiomers of Celiprolol, elucidating the distinct roles each stereoisomer plays in the drug's overall pharmacodynamic and pharmacokinetic profile. We will explore the stereoselective mechanisms of action, strategies for enantioselective synthesis and resolution, and the analytical methodologies required for their discrimination, offering a comprehensive resource for researchers and drug development professionals.

Introduction to Celiprolol Hydrochloride

Celiprolol, chemically described as 3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea hydrochloride, is classified as a cardioselective β-blocker.[1][3] Unlike traditional β-blockers, its dual capacity to block β1 receptors while simultaneously stimulating β2 receptors allows it to lower blood pressure without inducing the common side effects of bronchoconstriction or significant cardiac depression.[2][6] This has led to its characterization as a "selective adrenoceptor modulator."[1] The drug is primarily prescribed for the management of mild to moderate hypertension and angina pectoris.[5][7] More recently, its unique vascular effects have prompted investigation into its use for rare connective tissue disorders like vascular Ehlers-Danlos syndrome (vEDS), where it is thought to promote normal collagen synthesis and reduce stress on fragile blood vessels.[4]

The Stereochemical Dimension of Celiprolol

The pharmacological complexity of Celiprolol originates from a single stereocenter located at the C2 position of the propanolamine side chain. This chirality means the drug exists as two non-superimposable mirror images: (R)-(+)-Celiprolol and (S)-(-)-Celiprolol.

Physicochemical Properties of Celiprolol Enantiomers

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, solubility), their interaction with plane-polarized light and chiral environments differs. The hydrochloride salt is a white crystalline solid, freely soluble in water and methanol.[3]

| Property | (R,S)-Celiprolol Hydrochloride |

| Molecular Formula | C₂₀H₃₄ClN₃O₄ |

| Molecular Weight | 415.95 g/mol |

| Melting Point | 197-200°C (decomposes)[3] |

| Appearance | White Crystalline Solid[3] |

| Chirality | Contains one stereocenter, exists as a racemic mixture[4][8] |

Stereoselective Pharmacology and Mechanism of Action

The therapeutic effects of racemic Celiprolol are not simply an average of its components; rather, they result from the distinct and complementary actions of each enantiomer at adrenergic receptors.

Enantiomer-Specific Receptor Interactions

For the broader class of aryloxyaminopropanol β-blockers, it is a well-established principle that the (S)-(-) enantiomer possesses substantially higher affinity for β-adrenergic receptors.[9][10] This holds true for Celiprolol, where the β-blocking activity is predominantly attributed to the (S)-(-) isomer. One study in guinea pigs demonstrated that the (S)-(-)-isomer has significantly higher anti-isoprenaline activity (a measure of β-blockade) compared to the (R)-(+)-isomer.[3]

The unique vasodilatory and bronchosparing effects of Celiprolol are linked to its partial agonist activity at β2-receptors.[1][2] While the specific contributions of each enantiomer to this β2 agonism are not fully detailed in available literature, the overall effect is a relaxation of vascular and bronchial smooth muscle.[2] Furthermore, racemic Celiprolol exhibits weak α2-adrenoceptor antagonism, which may contribute to its vasodilatory profile by increasing norepinephrine release from nerve terminals.[11]

The "Selective Adrenoceptor Modulator" (SAM) Profile

The combination of β1 antagonism (primarily from the S-enantiomer) and β2 partial agonism results in a unique clinical profile. The β1 blockade reduces heart rate and cardiac contractility, lowering blood pressure and myocardial oxygen demand. Simultaneously, the β2 agonism counteracts potential negative effects by promoting vasodilation and bronchodilation. This sophisticated mechanism is visualized below.

Comparative Pharmacokinetics

Stereoselectivity can influence a drug's absorption, distribution, metabolism, and excretion (ADME).[12] For many β-blockers, the pharmacokinetic differences between enantiomers are modest but can be clinically relevant.[3][10] Celiprolol is a hydrophilic molecule that undergoes negligible metabolism.[8] Its absorption is dose-dependent, and it is a known substrate for transport proteins like P-glycoprotein (P-gp) and organic anion transporting polypeptide (OATP), which can exhibit stereoselectivity.[8][12] While specific pharmacokinetic parameters for the individual enantiomers of Celiprolol are not extensively reported, the reliance on active transport for absorption and excretion suggests that stereoselective differences are plausible.[8]

Enantioselective Synthesis and Resolution Strategies

The production of single-enantiomer drugs is a major focus in pharmaceutical manufacturing, achievable through either asymmetric synthesis or chiral resolution of a racemate.[13]

Asymmetric Synthesis Approach

Asymmetric synthesis aims to create a specific enantiomer directly from achiral or prochiral starting materials using a chiral catalyst or auxiliary.[6][14] A highly effective method for installing the chiral hydroxyl group found in Celiprolol and other β-blockers is the Sharpless Asymmetric Dihydroxylation.[15][16] This reaction converts an alkene to a vicinal diol with high enantioselectivity, controlled by the choice of a chiral quinine ligand (e.g., AD-mix-α or AD-mix-β).[17][18] The resulting chiral diol is a key intermediate that can be further elaborated to yield the desired enantiomer of Celiprolol.

Chiral Resolution Workflow

An alternative strategy is to synthesize the racemic mixture and then separate the enantiomers. This is commonly achieved via preparative chiral chromatography. The workflow involves passing the racemic mixture through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and enabling their separation.

Analytical Methodologies for Enantiomeric Discrimination

Robust analytical methods are critical for quantifying the enantiomers of Celiprolol in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most widely used technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenyl carbamate) (marketed as Chiralpak IC), have proven highly effective for resolving Celiprolol enantiomers.[19][20] The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and steric effects between the enantiomers and the chiral polymer backbone of the stationary phase.[19][21]

Detailed Protocol: HPLC-FLD Analysis using a Chiralpak IC Stationary Phase

This protocol is adapted from a validated method for the determination of Celiprolol enantiomers in biological fluids and pharmaceutical formulations.[19][20]

1. System Preparation:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

- Chiral Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: Prepare a mixture of n-hexane, ethanol, and triethylamine in a ratio of 70:30:0.4 (v/v/v).

- System Equilibration: Filter and degas the mobile phase. Equilibrate the column at a flow rate of 0.5 mL/min until a stable baseline is achieved. Maintain column temperature at 25°C.

2. Sample Preparation:

- Pharmaceuticals: Dissolve the tablet powder in methanol to achieve a known concentration (e.g., 1 mg/mL stock). Dilute further with the mobile phase.

- Plasma: Perform protein precipitation by adding acetonitrile to the plasma sample. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

- Internal Standard: Use S-(-)-acebutolol as the internal standard.[19]

3. Chromatographic Analysis:

- Flow Rate: 0.5 mL/min.

- Injection Volume: 20 µL.

- Detection: Fluorescence detector set to an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

- Data Analysis: Integrate the peak areas for (R)-(+)-Celiprolol, (S)-(-)-Celiprolol, and the internal standard. Construct a calibration curve using standards of known concentrations.

4. Causality and Validation:

- Why Chiralpak IC? This cellulose-based CSP provides a rigid chiral structure with phenylcarbamate groups that can form selective hydrogen bonds and π-π interactions with the aromatic ring and polar groups of Celiprolol enantiomers.[21]

- Why a Normal-Phase Mobile Phase? The non-polar n-hexane with a polar modifier (ethanol) allows for fine-tuning of the interactions between the analyte and the CSP, enhancing enantioselectivity. Triethylamine is added as a basic modifier to improve peak shape by minimizing interactions with residual silanol groups on the silica support.

- Why Fluorescence Detection? Celiprolol possesses native fluorescence, allowing for highly sensitive and selective detection, which is crucial for analyzing low concentrations in biological samples.[19]

- Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and limits of detection and quantification.[19][20]

Clinical and Research Implications

The administration of Celiprolol as a racemate is a deliberate therapeutic choice. The potent β1-antagonism of the (S)-enantiomer is balanced by the vasodilatory properties conferred by the β2-agonism of the mixture, creating a favorable hemodynamic profile.[1][3] Developing a single enantiomer product would require demonstrating a superior risk-benefit profile compared to the well-established racemate, a significant regulatory and clinical challenge.

Future research should focus on quantifying the precise receptor binding affinities (Ki) and functional activities (EC50/IC50) of the individual (R)- and (S)-enantiomers at β1-, β2-, and α2-adrenoceptors. Furthermore, detailed stereoselective pharmacokinetic studies in human subjects are needed to clarify whether differences in absorption, distribution, or excretion exist and if they are clinically significant.

Conclusion

The pharmacological identity of Celiprolol Hydrochloride is inextricably tied to its stereochemistry. The racemic drug is a sophisticated composite, where the potent (S)-(-)-enantiomer provides the primary β1-blocking effect, complemented by the beneficial β2-agonist properties of the enantiomeric pair. This guide has detailed the stereoselective interactions, synthetic strategies, and analytical techniques that define our understanding of this unique therapeutic agent. A thorough appreciation of the distinct properties of the (R)-(+)- and (S)-(-)-enantiomers is essential for any scientist engaged in the research, development, or analysis of Celiprolol and other chiral β-blockers.

References

-

Li, M., Jiang, Z., Di, X., & Song, Y. (2020). Enantiomeric separation of six beta-adrenergic blockers on Chiralpak IB column and identification of chiral recognition mechanisms by molecular docking technique. Biomedical Chromatography, 34(5), e4803. [Link]

-

Zhao, Y., Li, S., Wang, X., Yu, J., Song, Y., & Guo, X. (2019). Enantioseparation and molecular modeling study of five β-adrenergic blockers on Chiralpak IC column. Chirality, 31(7), 502-512. [Link]

-

Kopecký, F., Kovaříková, P., Imramovský, A., & Nemecek, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 733. [Link]

-

Khedr, A., Darwish, I., & Al-Majed, A. (2013). HPLC METHOD FOR ANALYSIS OF CELIPROLOL ENANTIOMERS IN BIOLOGICAL FLUIDS AND PHARMACEUTICAL FORMULATION USING IMMOBILIZED POLYSACCHARIDE-BASED CHIRAL STATIONARY PHASE AND FLUORESCENCE DETECTION. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1313-1320. [Link]

-

Hirvensalo, P., Tornio, A., Launiainen, T., Tapaninen, T., Paasolainen, L., Neuvonen, M., ... & Niemi, M. (2022). Pharmacogenomics of celiprolol–evidence for a role of P‐glycoprotein and organic anion transporting polypeptide 1A2 in celiprolol pharmacokinetics. Clinical and Translational Science, 15(2), 409-421. [Link]

-

Khedr, A., Darwish, I., & Al-Majed, A. (2013). HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection. ResearchGate. [Link]

-

Beridze, N., & Frishman, W. H. (2012). Celiprolol: A Unique Selective Adrenoceptor Modulator. Cardiology in Review, 20(1), 4-7. [Link]

-

Daly, M. J., Djuric, S. W., & Wyman, M. (1987). Partial Agonist Activity of Celiprolol. Journal of Cardiovascular Pharmacology, 9, S19-S23. [Link]

-

Smith, R. D. (1991). Preclinical pharmacology of celiprolol: a cardioselective beta-adrenergic antagonist and mild vasodilator. The American Journal of Cardiology, 67(8), 11B-18B. [Link]

-

Pittner, H. (1983). Pharmacology of celiprolol. Arzneimittel-Forschung, 33(1), 13-25. [Link]

-

Wikipedia contributors. (2023). Celiprolol. Wikipedia. [Link]

-

Ciriolo, M. R., Perna, D., & Serafini, M. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. International Journal of Molecular Sciences, 22(16), 8693. [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

-

Rawat, S., Kumar, R., & Kumar, R. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 19(5), 452-475. [Link]

-

Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation. [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

-

Tang, W. (2018). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 23(1), 113. [Link]

-

de Boer, J., van der Velden, J. W., van der Veen, F. H., & Zaagsma, J. (1991). Pharmacological actions of the selective and non-selective beta-adrenoceptor antagonists celiprolol, bisoprolol and propranolol on human bronchi. British Journal of Pharmacology, 103(3), 1721-1726. [Link]

-

University of Windsor. (n.d.). Asymmetric Synthesis. Chemistry 59-332. [Link]

-

Murdoch, D., & Clissold, S. P. (1987). Celiprolol. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cardiovascular disease. Drugs, 34(3), 294-329. [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]

-

Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

Jia, L., Mao, X., Qian, C., & Chen, X. (2011). An improved synthesis of a beta-blocker celiprolol hydrochloride. Journal of Chemical Research, 2011(11), 640-643. [Link]

-

Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute. [Link]

-

Singh, R., & Singh, R. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(11), 3567. [Link]

-

Smith, R. D., & Wolf, P. S. (1986). Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties. Journal of Cardiovascular Pharmacology, 8 Suppl 4, S29-32. [Link]

-

Patsnap. (n.d.). Celiprolol Hydrochloride. Synapse. [Link]

-

Chiralpedia. (2024). Understanding the Fundamentals of Asymmetric Synthesis. [Link]

-

Doursout, M. F., & Wouters, W. (1985). Celiprolol, a potent cardioselective beta 1-adrenoceptor antagonist with mild alpha 2-adrenoceptor antagonist properties. Journal of Hypertension Supplement, 3(3), S195-S197. [Link]

Sources

- 1. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of celiprolol: a cardioselective beta-adrenergic antagonist and mild vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Celiprolol - Wikipedia [en.wikipedia.org]

- 5. Celiprolol. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Celiprolol Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Pharmacogenomics of celiprolol – evidence for a role of P‐glycoprotein and organic anion transporting polypeptide 1A2 in celiprolol pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 10. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Celiprolol, a potent cardioselective beta 1-adrenoceptor antagonist with mild alpha 2-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 15. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]

- 17. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 18. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 19. chalcogen.ro [chalcogen.ro]

- 20. researchgate.net [researchgate.net]

- 21. Enantioseparation and molecular modeling study of five β-adrenergic blockers on Chiralpak IC column - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-Celiprolol Hydrochloride stability under different conditions

An In-Depth Technical Guide on the Stability of (R)-(+)-Celiprolol Hydrochloride

Foreword: The Imperative of Stability in Pharmaceutical Sciences

In the realm of drug development and manufacturing, the stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured; it is the very foundation upon which its quality, safety, and efficacy are built. An unstable compound can degrade over time, leading to a loss of therapeutic potency and, more critically, the formation of potentially toxic impurities. This guide provides a comprehensive technical overview of the stability profile of (R)-(+)-Celiprolol Hydrochloride, a selective β1-adrenoceptor antagonist with partial β2 agonist activity.[1] Our objective is to synthesize field-proven insights with rigorous scientific data to equip researchers, scientists, and drug development professionals with a deep understanding of this molecule's behavior under various stress conditions. The methodologies and interpretations presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory alignment and scientific validity.[2][3]

Physicochemical and Pharmacological Profile of (R)-(+)-Celiprolol Hydrochloride

(R)-(+)-Celiprolol Hydrochloride is the R-enantiomer of Celiprolol, a third-generation beta-blocker.[1] Its unique pharmacological profile, which includes vasodilation properties, distinguishes it from other agents in its class.[1]

Key Properties:

-

Chemical Name: 3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea hydrochloride[4]

-

Molecular Formula: C₂₀H₃₃N₃O₄ · HCl

-

Appearance: White to beige powder

-

Solubility: Freely soluble in water, which is a key consideration for its behavior in aqueous solutions during hydrolytic stress testing.[1]

Understanding these fundamental properties is the first step in designing logical and effective stability studies. The presence of multiple functional groups—an ether, a secondary alcohol, a secondary amine, and a urea moiety—suggests potential susceptibility to hydrolysis and oxidation.

Forced Degradation (Stress Testing): Unveiling Intrinsic Stability

Forced degradation, or stress testing, is an indispensable tool in the pharmaceutical scientist's arsenal. By subjecting the API to conditions more severe than those used for accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and validate the specificity of our analytical methods.[5][6] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and characterize the resulting impurities.[7]

A study that performed a comprehensive forced degradation analysis of Celiprolol Hydrochloride found it to be labile under hydrolytic (acidic and basic), oxidative, and photolytic conditions, but stable under thermal stress.[4][8][9]

Hydrolytic Degradation: Susceptibility to pH Extremes

Hydrolysis is a primary pathway for drug degradation, involving the reaction of a molecule with water.[10] For Celiprolol, the urea and ether linkages are potential sites for hydrolytic cleavage. Studies are conducted across a range of pH values to simulate conditions the drug might encounter.

Findings Summary: Celiprolol demonstrates significant degradation under both acidic and basic conditions, with the highest susceptibility observed in basic media.[4][8][9] Neutral hydrolysis also leads to degradation, albeit at a slower rate.

| Stress Condition | Reagent/Method | Temperature | Observation |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 80°C | Significant Degradation |

| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 80°C | Maximum Degradation Observed |

| Neutral Hydrolysis | Purified Water | 80°C | Degradation Observed |

Experimental Protocol: Acid/Base Hydrolysis

-

Preparation: Prepare a stock solution of (R)-(+)-Celiprolol Hydrochloride at a concentration of approximately 1 mg/mL.[10]

-

Stress Application: For acidic conditions, mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. For basic conditions, use 0.2 M NaOH. For neutral conditions, use purified water.

-

Incubation: Incubate the solutions in a thermostatically controlled water bath at 80°C.[4]

-

Sampling: Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).

-

Neutralization: Immediately cool the samples and neutralize the acid- and base-stressed samples with an equivalent amount of NaOH or HCl, respectively, to halt further degradation.[6]

-

Analysis: Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Oxidative Degradation: Reaction to Oxidative Stress

Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides. Hydrogen peroxide (H₂O₂) is commonly used as the stressing agent to simulate this process.[10] The secondary alcohol and amine groups in Celiprolol are potential targets for oxidation.

Findings Summary: Celiprolol is susceptible to degradation under strong oxidative conditions. One study found that the drug degraded upon exposure to hydrogen peroxide but remained stable when challenged with AIBN, a radical initiator.[4][8][9]

| Stress Condition | Reagent/Method | Temperature | Observation |

| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) | Room Temperature | Degradation observed, dependent on H₂O₂ concentration |

Experimental Protocol: Oxidative Stress Testing

-

Preparation: Prepare a 1 mg/mL stock solution of the API.

-

Stress Application: Mix the stock solution with an equal volume of a suitable concentration of H₂O₂ (e.g., starting with 3% and increasing if no degradation is observed).[4]

-

Incubation: Maintain the solution at room temperature, protected from light.

-

Sampling: Withdraw and analyze aliquots at appropriate time points.

-

Analysis: Analyze directly or after appropriate dilution using a validated stability-indicating HPLC method.

Photolytic Degradation: Sensitivity to Light

Photostability is a critical parameter, as exposure to light during manufacturing, storage, or administration can lead to degradation. ICH Q1B provides a clear framework for this testing, requiring exposure to a combination of visible and ultraviolet light.[11][12]

Findings Summary: Celiprolol is photolabile, with degradation being particularly significant in acidic and basic solutions exposed to light.[4][8][9] The neutral solution, however, was reported to be stable to light exposure.[4]

| Stress Condition | Reagent/Method | Conditions | Observation |

| Photolysis (Acidic) | 0.01 M HCl solution | UV/Visible Light Exposure | Significant Degradation |

| Photolysis (Basic) | 0.01 M NaOH solution | UV/Visible Light Exposure | Significant Degradation |

| Photolysis (Solid State) | API powder | UV/Visible Light Exposure | Degradation Observed |

Experimental Protocol: Photostability Testing

-

Sample Preparation: Prepare samples of the solid API and solutions (e.g., in water, 0.01 M HCl, 0.01 M NaOH) in chemically inert, transparent containers.

-

Control Samples: Prepare identical control samples wrapped in aluminum foil to serve as dark controls.[4]

-

Exposure: Place the samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]

-

Analysis: After the exposure period, compare the light-exposed samples to the dark controls using a validated stability-indicating HPLC method.

Thermal Degradation: Behavior at Elevated Temperatures

Thermal stress testing evaluates the stability of the API when exposed to high temperatures, which can occur during certain manufacturing processes (like drying) or during shipping and storage in hot climates.[13]

Findings Summary: (R)-(+)-Celiprolol Hydrochloride is thermally stable. Studies have shown no significant degradation when the solid drug substance is subjected to heat stress (e.g., 80°C).[4][8][9]

| Stress Condition | Reagent/Method | Temperature | Observation |

| Thermal (Solid State) | API powder in a dry heat oven | 80°C | Stable, no significant degradation |

Elucidating the Degradation Pathway

The ultimate goal of forced degradation is to map the chemical transformations the drug undergoes. For Celiprolol, comprehensive studies using advanced analytical techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS), tandem mass spectrometry (MSⁿ), and Nuclear Magnetic Resonance (NMR) have successfully identified and characterized seven major degradation products, designated CPL I–VII.[4][8]

The characterization of these products provides critical insights into the degradation mechanism, which likely involves hydrolysis of the urea moiety and other transformations. This knowledge is paramount for setting appropriate specifications for impurities in the final drug product.

Caption: Primary degradation pathways of Celiprolol under stress.

The Central Role of Stability-Indicating Analytical Methods

A stability-indicating method (SIM) is an analytical procedure capable of accurately and selectively quantifying the decrease in the amount of the active ingredient due to degradation.[5] It must be able to separate the intact API from its degradation products and any process impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[14]

The development of a robust SIM is a direct outcome of forced degradation studies. The stressed samples, containing a mixture of the API and its degradation products, are used to challenge and optimize the chromatographic separation.

Caption: Workflow for developing a stability-indicating HPLC method.

Formal Stability Studies and Shelf-Life Determination

Once the intrinsic stability is understood through forced degradation, the API must undergo formal stability testing under ICH-prescribed long-term and accelerated conditions.[2][11] These studies are performed on multiple batches in the proposed container closure system to establish a re-test period or shelf-life.[5][15]

-

Long-Term Testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[11]

-

Accelerated Testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months. Data from accelerated studies are used to predict the long-term stability profile.[11]

Caption: Logical flow from stress testing to shelf-life assignment.

Final Recommendations for Storage and Handling

Based on the comprehensive stability profile, the following recommendations are critical for maintaining the integrity of (R)-(+)-Celiprolol Hydrochloride:

-

Protection from Light: The API is photolabile. It must be stored in light-resistant containers and protected from light during all stages of handling and manufacturing.[4][12]

-

Control of pH: The compound shows marked instability in basic and, to a lesser extent, acidic conditions. Care must be taken in formulation development to buffer the system to a pH range of optimal stability.

-

Oxidative Protection: Given its susceptibility to oxidation, consideration should be given to using packaging with low oxygen permeability or including an inert gas headspace (e.g., nitrogen) in the primary packaging.

-

Temperature: While thermally stable, storage should still adhere to the conditions established during long-term stability studies (e.g., controlled room temperature).

References

- ICH Stability Guidelines. LSC Group®.

- ICH guideline for stability testing. Slideshare.

- Sahu, A., et al. (2021). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques. Journal of Pharmaceutical and Biomedical Analysis.

- Sahu, A., et al. (2021).

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

- Proposed degradation pathways of the drug under different hydrolytic conditions. Semantic Scholar.

- Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques.

- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).

- HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation.

- Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR tools.

- Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. ijcrcps.

- Stability testing of existing active substances and related finished products. European Medicines Agency (EMA).

- Bhardwaj, S. et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Analytical Techniques In Stability Testing.

- ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA).

- Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. International Journal of Research in Engineering and Science (IJRES).

- Strosberg, A. D. (2015).

- Celiprolol hydrochloride. Sigma-Aldrich.

- Thermal degradation: Significance and symbolism. ScienceDirect.

Sources

- 1. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ovid.com [ovid.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Thermal degradation: Significance and symbolism [wisdomlib.org]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. Ich guideline for stability testing | PPTX [slideshare.net]

Foreword: Deconstructing a Unique Adrenoreceptor Modulator

An In-Depth Technical Guide to the Pharmacological Profiling of (R)-(+)-Celiprolol Hydrochloride

Prepared by: Senior Application Scientist

Celiprolol stands apart from traditional beta-blockers. Its classification as a third-generation agent stems from a unique pharmacological profile that combines selective β1-adrenergic receptor antagonism with a distinct partial agonism at β2-adrenergic receptors.[1][2][3][4][5][6][7][8][9][10][11] This duality confers the expected antihypertensive and antianginal benefits of β1-blockade while mitigating common side effects like bronchoconstriction through β2-mediated smooth muscle relaxation.[2][5][12][13] Furthermore, evidence points to vasodilatory actions mediated by the release of nitric oxide (NO) and a mild α2-adrenoceptor antagonism, rounding out a multifaceted mechanism of action.[1][2][14][15]

This guide provides a comprehensive framework for the preclinical pharmacological profiling of the (R)-(+)-enantiomer of Celiprolol Hydrochloride. As drug activity is often stereospecific, focusing on a single enantiomer is critical for precise mechanistic understanding.[16] We will move beyond a simple recitation of methods to a logical, causality-driven exploration of the experimental choices required to fully characterize this compound, from molecular interactions to integrated physiological responses.

Part 1: In Vitro Characterization: From Receptor Affinity to Cellular Function

The initial phase of profiling focuses on dissecting the compound's activity at a molecular and cellular level. These assays are foundational, providing quantitative data on receptor interaction and the immediate downstream consequences of that binding.

Defining Target Engagement: Radioligand Binding Assays

Expertise & Experience: Before assessing function, we must quantify affinity. A radioligand binding assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.[17] This competitive displacement experiment allows us to calculate the inhibitory constant (Ki), a direct measure of binding affinity. By performing these assays across multiple adrenergic receptor subtypes (β1, β2, α1, α2), we can establish a quantitative selectivity profile.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (R)-(+)-Celiprolol Hydrochloride for human β1 and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Utilize cell membranes from a stable cell line recombinantly expressing high densities of either human β1- or β2-adrenergic receptors (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.

-

Perform differential centrifugation to isolate the membrane fraction, which is then resuspended and protein concentration is determined via a BCA or Bradford assay.[18][19] Store aliquots at -80°C.

-

-

Competitive Binding Reaction:

-

Set up assay tubes or a 96-well plate containing:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[18]

-

Receptor Membranes: A predetermined optimal amount of membrane protein (e.g., 10-20 µg).

-

Radioligand: A non-selective β-antagonist radioligand, such as [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP), at a concentration near its Kd.

-

Competitor: Increasing concentrations of (R)-(+)-Celiprolol Hydrochloride.

-

-

Controls:

-

Total Binding: Contains buffer, membranes, and radioligand only.

-

Non-Specific Binding (NSB): Contains buffer, membranes, radioligand, and a high concentration of a saturating, non-labeled antagonist (e.g., 10 µM propranolol) to block all specific binding.[17]

-

-

-

Incubation and Termination:

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[18][19]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the receptor-bound radioligand.[18][19]

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of (R)-(+)-Celiprolol. Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Trustworthiness: This protocol is self-validating. The inclusion of total and non-specific binding controls ensures that the calculated specific binding is accurate. The final Ki value should be reproducible across multiple experiments.

Data Presentation: Adrenergic Receptor Binding Profile

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Selectivity Ratio |

| Human β1 | [¹²⁵I]-CYP | (R)-(+)-Celiprolol HCl | Value | - |

| Human β2 | [¹²⁵I]-CYP | (R)-(+)-Celiprolol HCl | Value | β2 Ki / β1 Ki |

| Human α2 | [³H]-Rauwolscine | (R)-(+)-Celiprolol HCl | Value | α2 Ki / β1 Ki |

Note: Hypothetical values are shown. Actual experimental data must be populated.

Elucidating Functional Activity: cAMP Accumulation Assays

Expertise & Experience: Affinity does not equal function. A compound can be an antagonist, a partial agonist, or a full agonist. Since β-adrenergic receptors are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, measuring intracellular cyclic AMP (cAMP) is the definitive functional readout.[20][21][22] For β1 and β2 receptors, which couple to the stimulatory G-protein (Gs), agonists increase cAMP.[21] This assay will allow us to confirm β1 antagonism (blocking an agonist-induced cAMP increase) and quantify the partial agonist activity at β2 receptors (a submaximal cAMP increase).

Signaling Pathway Visualization

Caption: Workflow for ex vivo vascular reactivity assessment.

By comparing the relaxation curves between endothelium-intact and denuded vessels, one can quantify the contribution of endothelium-derived factors (like NO) to the overall vasodilatory effect of (R)-(+)-Celiprolol. A significantly attenuated response in denuded rings would strongly support an endothelium-dependent mechanism.

Part 3: In Vivo Confirmation: Integrated Cardiovascular Response

The final stage of profiling involves assessing the compound's effects in a living organism, which integrates all pharmacokinetic and pharmacodynamic factors.

Expertise & Experience: In vivo models are essential to confirm that the activities observed in vitro and ex vivo translate into the desired therapeutic effect, namely a reduction in blood pressure and modulation of heart rate. [23]Using instrumented, conscious rats allows for the measurement of cardiovascular parameters in a physiological state, free from the confounding influence of anesthetics. [23] Experimental Protocol: Hemodynamic Assessment in Conscious Rats

Objective: To evaluate the effect of (R)-(+)-Celiprolol on heart rate (HR) and mean arterial pressure (MAP).

Methodology:

-

Animal Model: Utilize spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto rats.

-

Instrumentation: Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals. Allow for a recovery period post-surgery.

-

Dosing: Administer (R)-(+)-Celiprolol Hydrochloride via oral gavage or intravenous infusion at various doses. Include a vehicle control group.

-

Data Acquisition: Record hemodynamic data continuously, capturing baseline values before dosing and monitoring the response over several hours post-administration.

-

Analysis: Analyze the time course of changes in HR and MAP for each dose group compared to the vehicle control. This will reveal the compound's potency, efficacy, and duration of action in vivo.

Data Presentation: Summary of In Vivo Cardiovascular Effects

| Parameter | Animal Model | Dose (mg/kg, p.o.) | Maximum Change from Baseline |

| Heart Rate | SHR | Dose 1 | Value (e.g., -50 bpm) |

| Heart Rate | SHR | Dose 2 | Value (e.g., -80 bpm) |

| Mean Arterial Pressure | SHR | Dose 1 | Value (e.g., -15 mmHg) |

| Mean Arterial Pressure | SHR | Dose 2 | Value (e.g., -25 mmHg) |

Note: Data are illustrative.

Studies in pithed rats, where central nervous system influences are removed, can further dissect the direct cardiac (β1) and vascular (β2) effects of the drug. [24][25]In such a model, celiprolol has been shown to produce a dose-dependent increase in heart rate (a partial agonist effect at β1 receptors) and a vasodepressor effect (a partial agonist effect at β2 receptors). [24]

Conclusion: A Synthesized Pharmacological Portrait

The comprehensive profiling of (R)-(+)-Celiprolol Hydrochloride requires a multi-tiered approach that logically progresses from molecular target to whole-organism physiology. The in vitro binding and functional assays quantitatively define its signature as a selective β1-antagonist and β2-partial agonist. Ex vivo vascular studies elucidate the mechanisms of its vasodilatory action, parsing out the contributions of direct smooth muscle relaxation and endothelium-dependent pathways. Finally, in vivo hemodynamic studies confirm that this unique molecular profile translates into a clinically relevant reduction in blood pressure without the pronounced bradycardia typical of non-selective beta-blockers. [10]This complete pharmacological dossier provides the robust, evidence-based foundation required for advanced drug development.

References

-

cAMP Accumulation Assay. Creative BioMart. [Link]

-

Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Insel, P. A. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link]

-

Corll, J., et al. (2020). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]

-

Beridze, N., & Frishman, W. H. (2012). Celiprolol: A Unique Selective Adrenoceptor Modulator. Cardiology in Review. [Link]

-

What is the mechanism of Celiprolol Hydrochloride? (2024). Patsnap Synapse. [Link]

-

Celiprolol. PubChem, National Center for Biotechnology Information. [Link]

-

What is Celiprolol Hydrochloride used for? (2024). Patsnap Synapse. [Link]

-

Pharmacology of Celiprolol Hydrochloride (Celectol). (2025). YouTube. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Dabiré, H., et al. (1988). Celiprolol: agonist and antagonist effects at cardiac beta 1- and vascular beta 2-adrenoceptors determined under in vivo conditions in the rat. Journal of Cardiovascular Pharmacology. [Link]

-

Smith, R. D. (1991). Preclinical pharmacology of celiprolol: a cardioselective beta-adrenergic antagonist and mild vasodilator. The American Heart Journal. [Link]

-

Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]

-

Celiprolol hydrochloride 200 mg film coated Tablets - Summary of Product Characteristics (SmPC). (emc). [Link]

-

Celiprolol: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023). Medical Dialogues. [Link]

-

Baker, J. G., et al. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. The FASEB Journal. [Link]

-

Hicks, P. E., et al. (1985). Partial Agonist Activity of Celiprolol. Journal of Hypertension Supplement. [Link]

-

Celiprolol. Wikipedia. [Link]

-

Myers, J. H., et al. (1990). Celiprolol has no direct or indirect relaxing effects in isolated arteries and veins. Journal of Cardiovascular Pharmacology. [Link]

-

Hori, M., et al. (2007). Celiprolol, A Vasodilatory β-Blocker, Inhibits Pressure Overload–Induced Cardiac Hypertrophy and Prevents the Transition to Heart Failure via Nitric Oxide–Dependent Mechanisms in Mice. Circulation: Heart Failure. [Link]

-

O'Donnell, S. R., & Wanstall, J. C. (1984). Partial agonist activity of celiprolol, a cardioselective beta-antagonist. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]

-

Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [Link]

-

Murdoch, D., & Clissold, S. P. (1989). Celiprolol. An evaluation of its pharmacological properties and clinical efficacy in the management of hypertension and angina pectoris. Drugs. [Link]

-

celiprolol. Drug Central. [Link]

-

Celiprolol Hydrochloride. Patsnap Synapse. [Link]

-

D'Alonzo, A. J., et al. (1985). Celiprolol, a potent cardioselective beta 1-adrenoceptor antagonist with mild alpha 2-adrenoceptor antagonist properties. Journal of Hypertension Supplement. [Link]

-

Daemmgen, J., et al. (1988). Pharmacological actions of the selective and non-selective beta-adrenoceptor antagonists celiprolol, bisoprolol and propranolol on human bronchi. British Journal of Clinical Pharmacology. [Link]

-

In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]

-

In vivo models. Cardiomedex. [Link]

-

Tamargo, J., & Tejerina, T. (1982). Effect of Different Beta-Blocking Agents on an in Vitro Model of Ventricular Automaticity. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

-

Compound: CELIPROLOL HYDROCHLORIDE (CHEMBL1742424). ChEMBL, EMBL-EBI. [Link]

-

Valenta, Z., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules. [Link]

-

MacLean, D., et al. (1991). A placebo controlled comparison of the effects of metoprolol and celiprolol on echo-Doppler measurements of cardiovascular function in normal volunteers. British Journal of Clinical Pharmacology. [Link]

-

Ex vivo and in vitro exploration of cardiovascular diseases. Cardiomedex. [Link]

-

Johnson, J. A., & Terra, S. G. (2002). Pharmacogenetics of β-Blockers. Atherosclerosis Supplements. [Link]

-

KEGG DRUG: Celiprolol. Kyoto Encyclopedia of Genes and Genomes. [Link]

-

Kendall, M. J., & Rajman, I. (1994). A risk-benefit assessment of celiprolol in the treatment of cardiovascular disease. Drug Safety. [Link]

Sources

- 1. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Celiprolol Hydrochloride? [synapse.patsnap.com]

- 3. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. youtube.com [youtube.com]

- 6. medicines.org.uk [medicines.org.uk]

- 7. Celiprolol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. selleckchem.com [selleckchem.com]

- 9. Celiprolol - Wikipedia [en.wikipedia.org]

- 10. Celiprolol. An evaluation of its pharmacological properties and clinical efficacy in the management of hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. celiprolol [drugcentral.org]

- 12. What is Celiprolol Hydrochloride used for? [synapse.patsnap.com]

- 13. Preclinical pharmacology of celiprolol: a cardioselective beta-adrenergic antagonist and mild vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Celiprolol, a potent cardioselective beta 1-adrenoceptor antagonist with mild alpha 2-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Partial agonist activity of celiprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Partial agonist activity of celiprolol, a cardioselective beta-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-Celiprolol Hydrochloride for Vascular Ehlers-Danlos Syndrome Research: A Technical Guide

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of (R)-(+)-Celiprolol Hydrochloride in the context of vascular Ehlers-Danlos syndrome (vEDS). It explores the scientific rationale, proposed mechanisms of action, and key experimental methodologies to facilitate further investigation into this promising therapeutic avenue.

Section 1: Understanding Vascular Ehlers-Danlos Syndrome (vEDS) - A Disease of Collagen III Deficiency

Vascular Ehlers-Danlos syndrome is a severe, autosomal dominant connective tissue disorder characterized by life-threatening arterial dissections and ruptures, as well as ruptures of hollow organs such as the intestines and uterus.[1][2] The genetic basis of vEDS lies in mutations in the COL3A1 gene, which encodes the pro-alpha1(III) chain of type III collagen.[3][4] Type III collagen is a critical structural component of the extracellular matrix (ECM) in blood vessels, skin, and other extensible tissues, providing them with tensile strength and integrity.[5]

Mutations in COL3A1 lead to the production of abnormal type III collagen or a significant reduction in its synthesis, resulting in a fragile vascular architecture.[4][6] This underlying pathology predisposes individuals with vEDS to catastrophic vascular events, often at a young age.[7]

Section 2: Celiprolol - A Unique Adrenoceptor Modulator for vEDS

Celiprolol is a third-generation beta-blocker with a distinctive pharmacological profile.[8][9] It acts as a selective β1-adrenoceptor antagonist, a partial β2-adrenoceptor agonist, and a weak α2-adrenoceptor antagonist.[8][9][10] This multifaceted activity distinguishes it from traditional beta-blockers and is central to its therapeutic potential in vEDS.[3][10][11]

While the commercially available form is a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers, the partial β2-agonist activity is a key feature of the drug.[12][13] This dual action is hypothesized to not only reduce hemodynamic stress on the fragile vasculature but also to exert direct beneficial effects on the vessel wall.[11][14]

A landmark clinical study, the Beta-Blockers in Ehlers-Danlos Syndrome Treatment (BBEST) trial, demonstrated that celiprolol significantly reduced the incidence of cardiovascular events in patients with vEDS.[12] This has led to its adoption as a standard of care in several European countries.[12] Ongoing clinical trials in the United States are further evaluating its efficacy.[15]

Proposed Mechanisms of Action

The therapeutic benefit of celiprolol in vEDS is believed to extend beyond simple blood pressure reduction. Key proposed mechanisms include:

-

Hemodynamic Modulation: As a β1-antagonist, celiprolol reduces heart rate and blood pressure, thereby decreasing the mechanical stress on arterial walls.[14]

-

Improvement of Aortic Biomechanics: Preclinical studies in mouse models of vEDS have shown that celiprolol, but not the angiotensin II receptor blocker losartan, improves the biomechanical integrity and rupture strength of the aorta.[6][16] This suggests a direct effect on the structural properties of the vessel wall.

-

Modulation of TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway is implicated in the pathogenesis of several connective tissue disorders.[15][17] In vEDS, there is evidence of dysregulated TGF-β signaling.[15][17] Celiprolol may exert some of its protective effects by modulating this pathway, potentially influencing collagen synthesis and ECM homeostasis.[18]

-

Stimulation of cAMP Signaling via β2-Adrenoceptor Agonism: The partial β2-agonist activity of celiprolol leads to the production of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. Increased cAMP is known to have vasorelaxant and anti-proliferative effects, which could be beneficial in the context of vEDS.[12][13]

Section 3: Preclinical Research Models and Experimental Workflows

In Vitro Models: Patient-Derived Fibroblasts

Primary fibroblast cultures established from skin biopsies of vEDS patients are an invaluable tool for studying the cellular and molecular consequences of COL3A1 mutations.[8][19][20] These cells can be used to investigate collagen synthesis and secretion, ECM organization, and the effects of therapeutic agents like (R)-(+)-Celiprolol Hydrochloride.

Caption: Workflow for vEDS patient fibroblast research.

In Vivo Models: Murine Models of vEDS

Several mouse models harboring Col3a1 mutations have been developed and are crucial for studying the systemic effects of vEDS and for preclinical testing of therapeutic interventions.[4] These models often exhibit vascular fragility and a reduced lifespan, recapitulating key features of the human disease.[6][16]

Caption: Preclinical testing workflow in vEDS mouse models.

Section 4: Key Experimental Protocols

Primary Human Fibroblast Culture from Skin Biopsy

This protocol is adapted from established methods for deriving primary fibroblasts from human skin explants.[2][8][19][20][21]

Materials:

-

Sterile Dulbecco's Modified Eagle Medium (DMEM) with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Sterile Phosphate-Buffered Saline (PBS).

-

Sterile surgical instruments (scalpels, forceps).

-

6-well tissue culture plates.

-

Sterile 10 cm tissue culture dishes.

Procedure:

-

Aseptically transfer the skin biopsy to a sterile 10 cm dish containing PBS.

-

Wash the tissue by gently agitating in PBS to remove any transport medium.

-

Transfer the biopsy to a fresh sterile dish and mince it into small fragments (approximately 1-2 mm³).

-

Using sterile forceps, place 3-4 tissue fragments into each well of a 6-well plate containing a minimal amount of culture medium to promote adherence.

-

Carefully place the plate in a 37°C, 5% CO₂ incubator, ensuring the tissue fragments remain submerged.

-

After 24 hours, add 2 mL of fresh culture medium to each well.

-

Replace the culture medium every 2-3 days.

-

Fibroblast outgrowth should be visible within 7-14 days.

-

Once confluent, passage the cells using standard trypsinization protocols.

Western Blotting for TGF-β Signaling Proteins

This protocol provides a general framework for analyzing the expression of key TGF-β signaling proteins, such as SMAD2/3 and p-SMAD2/3, in cell lysates.[22][23][24][25][26]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-SMAD2/3, anti-p-SMAD2/3, anti-ERK1/2, anti-p-ERK1/2, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Lyse cells or homogenized tissue in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[22][23]

-

Wash the membrane three times for 10 minutes each in TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.[24]

-

Wash the membrane three times for 10 minutes each in TBST.

-

Apply chemiluminescent substrate and visualize using a digital imager.

Immunofluorescence Staining for Collagen III in Fibroblasts

This protocol allows for the visualization of intracellular and extracellular collagen III deposition by cultured fibroblasts.[9][27][28][29]

Materials:

-

Fibroblasts cultured on glass coverslips.

-

4% paraformaldehyde (PFA) in PBS.

-

0.1% Triton X-100 in PBS for permeabilization.

-

Blocking solution (e.g., 1% BSA in PBS).

-

Primary antibody against collagen III.

-

Fluorophore-conjugated secondary antibody.

-

DAPI for nuclear counterstaining.

-

Antifade mounting medium.

Procedure:

-

Wash cells on coverslips twice with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes (for intracellular staining).

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with anti-collagen III primary antibody in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibody in blocking solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.